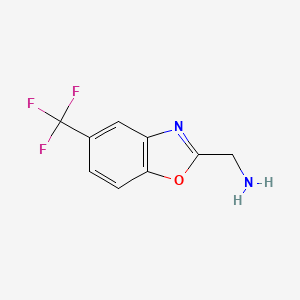

5-(Trifluoromethyl)benzoxazole-2-methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)benzoxazole-2-methanamine is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with a trifluoromethyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring . The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Trifluormethyl)benzoxazol-2-methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.

Reduktion: Reduktionsreaktionen können den Benzoxazolring in ein Benzoxazolin-Derivat umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzoxazolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel, Alkylierungsmittel und Nucleophile wie Amine und Thiole werden häufig verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Benzoxazolderivate, die je nach Art der Substituenten unterschiedliche physikalische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

5-(Trifluormethyl)benzoxazol-2-methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Forschung konzentriert sich auf die Erforschung ihrer Verwendung als Therapeutikum für verschiedene Krankheiten.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(Trifluormethyl)benzoxazol-2-methanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Einmal in der Zelle angekommen, kann sie verschiedene biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)benzoxazole-2-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(Trifluormethyl)benzoxazol: Fehlt die Methanamingruppe, enthält aber den Benzoxazol-Kern.

2-(Trifluormethyl)benzoxazol: Die Trifluormethylgruppe ist am Benzoxazolring anders positioniert.

5-(Trifluormethyl)benzothiazol-2-methanamin: Enthält ein Schwefelatom anstelle des Sauerstoffs im Benzoxazolring.

Einzigartigkeit

5-(Trifluormethyl)benzoxazol-2-methanamin ist aufgrund des Vorhandenseins sowohl der Trifluormethyl- als auch der Methanamingruppe einzigartig, was unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

944897-53-4 |

|---|---|

Molekularformel |

C9H7F3N2O |

Molekulargewicht |

216.16 g/mol |

IUPAC-Name |

[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2 |

InChI-Schlüssel |

XSHLRKWXPLTSOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730515.png)

![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)

![2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11730580.png)